molecular formula C20H22ClNO B14602013 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride CAS No. 60163-02-2

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride

Katalognummer: B14602013
CAS-Nummer: 60163-02-2
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: FDJSBCBPGPXEBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride is a heterocyclic compound that belongs to the oxazepane family This compound is characterized by its unique structure, which includes a seven-membered ring containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of copper-catalyzed cycloaddition reactions, which facilitate the formation of the oxazepane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reductive etherification, reductive amination, and solid-phase synthesis are often employed. These methods are chosen based on their efficiency and scalability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, including antifungal, antibacterial, and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7,7-Diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Eigenschaften

CAS-Nummer

60163-02-2

Molekularformel

C20H22ClNO

Molekulargewicht

327.8 g/mol

IUPAC-Name

7,7-diphenyl-4-prop-2-ynyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C20H21NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h1,3-12H,13-17H2;1H

InChI-Schlüssel

FDJSBCBPGPXEBW-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.